1-(Isobutylamino)-3-phenylpropan-2-ol

Description

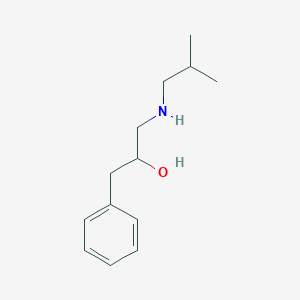

1-(Isobutylamino)-3-phenylpropan-2-ol is a secondary amine derivative characterized by an isobutylamino group (-NH-CH2-CH(CH3)2) attached to the second carbon of a propan-2-ol backbone, with a phenyl group substituted at the third carbon. This structure confers both lipophilic (via the isobutyl and phenyl moieties) and hydrophilic (via the hydroxyl and amine groups) properties, making it a molecule of interest in medicinal chemistry and drug design.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(2-methylpropylamino)-3-phenylpropan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-11(2)9-14-10-13(15)8-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |

InChI Key |

SBBNAFRSDCJWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isobutylamino)-3-phenylpropan-2-ol typically involves the reaction of 3-phenyl-2-hydroxypropylamine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Isobutylamino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(Isobutylamino)-3-phenylpropan-2-ol has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Isobutylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 1-(Isobutylamino)-3-phenylpropan-2-ol, emphasizing differences in substituents, molecular properties, and biological relevance.

Detailed Analysis of Structural and Functional Differences

Amino Group Modifications

- Methylamino vs. Isobutylamino: The methylamino analog (C₁₀H₁₅NO) lacks the branched isobutyl group, reducing steric hindrance and lipophilicity. This may enhance solubility but decrease membrane permeability compared to the target compound .

- The 2-methoxyphenoxy group adds electron-rich aromaticity, which could enhance interactions with adrenergic receptors, as seen in β-blockers like propranolol .

Aromatic Substituent Variations

- Phenyl vs. Indolyloxy : Replacing the phenyl group with an indol-4-yloxy moiety (C₁₅H₂₂N₂O₂) introduces nitrogen heterocyclicity, which is common in serotonin receptor ligands. This modification may shift activity toward neurological targets .

- Phenoxy vs.

Positional Isomerism

The positional isomer (S)-2-amino-3-phenylpropan-1-ol (C₉H₁₃NO) demonstrates how hydroxyl and amino group placement alters properties. Its primary alcohol and secondary amine configuration make it a precursor for chiral synthons, unlike the tertiary alcohol in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.